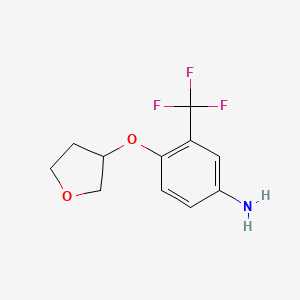
4-(Oxolan-3-yloxy)-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Oxolan-3-yloxy)-3-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group and an oxolane ring attached to an aniline moiety
Méthodes De Préparation
The synthesis of 4-(Oxolan-3-yloxy)-3-(trifluoromethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)aniline and oxirane.
Reaction Conditions: The reaction involves the nucleophilic substitution of the oxirane ring by the aniline derivative under basic conditions. Common bases used include sodium hydride or potassium carbonate.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
4-(Oxolan-3-yloxy)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the trifluoromethyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl group directs the incoming electrophile to the ortho and para positions relative to the aniline moiety.
Applications De Recherche Scientifique
4-(Oxolan-3-yloxy)-3-(trifluoromethyl)aniline has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 4-(Oxolan-3-yloxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with proteins and enzymes, modulating their activity through various pathways.
Comparaison Avec Des Composés Similaires
4-(Oxolan-3-yloxy)-3-(trifluoromethyl)aniline can be compared with other similar compounds such as:
4-(Oxolan-3-yloxy)-3-methyl aniline: This compound lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
4-(Oxolan-3-yloxy)-3-chloroaniline:
Propriétés
Formule moléculaire |
C11H12F3NO2 |
|---|---|
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
4-(oxolan-3-yloxy)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9-5-7(15)1-2-10(9)17-8-3-4-16-6-8/h1-2,5,8H,3-4,6,15H2 |
Clé InChI |
LHRKRFYQJNIBQH-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1OC2=C(C=C(C=C2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


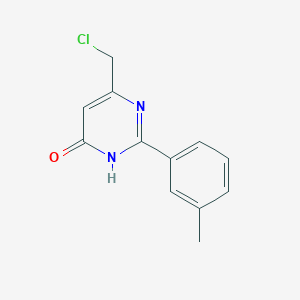
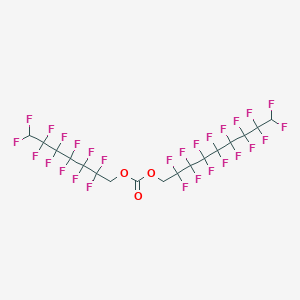
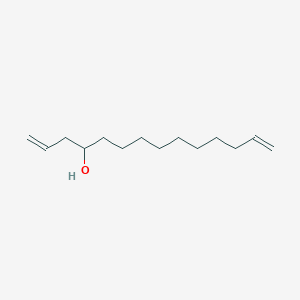
![[(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B15092365.png)
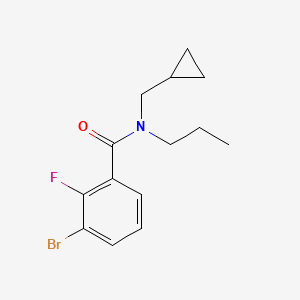
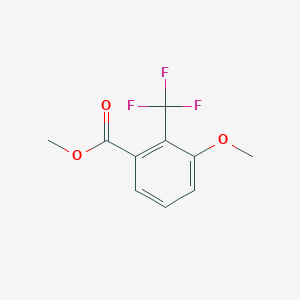
![{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol](/img/structure/B15092382.png)

![2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol](/img/structure/B15092386.png)
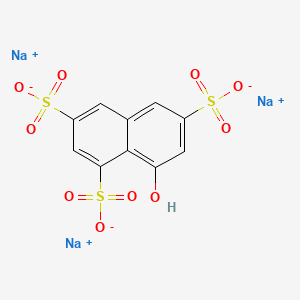
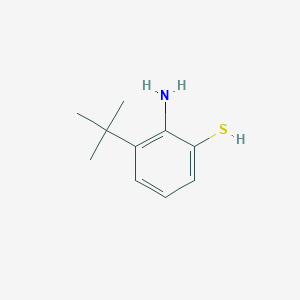
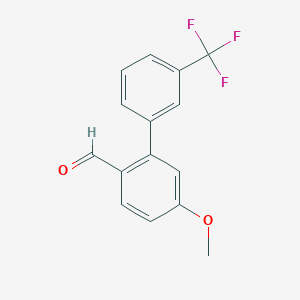

![2-Propanol, 1,3-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B15092408.png)
